N-[4-(acetylamino)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Description
Properties
Molecular Formula |
C19H16N4O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c1-13(24)20-14-7-9-15(10-8-14)21-19(26)18-17(25)11-12-23(22-18)16-5-3-2-4-6-16/h2-12H,1H3,(H,20,24)(H,21,26) |
InChI Key |
IJUQVVCTDWYHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with α-Keto Esters
The dihydropyridazine ring is synthesized by reacting phenylhydrazine with ethyl 3-oxo-3-phenylpropanoate under acidic conditions. This step forms 1-phenyl-4-oxo-1,4-dihydropyridazine-3-carboxylate, a key intermediate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | p-Toluenesulfonic acid |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 68–72% |
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration.
Introduction of the 4-(Acetylamino)phenyl Group
Nitration and Reduction Sequence
The phenyl group at position 1 is functionalized through nitration followed by reduction and acetylation:
-
Nitration : Treating 1-phenyl-4-oxo-1,4-dihydropyridazine-3-carboxylate with nitric acid/sulfuric acid introduces a nitro group at the para position.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
-
Acetylation : Reaction with acetic anhydride yields the 4-(acetylamino)phenyl derivative.
Optimization Insights
Carboxamide Formation at Position 3
Hydrolysis and Amide Coupling
The ethyl ester group is hydrolyzed to a carboxylic acid using NaOH, followed by amide coupling with 4-aminophenylacetamide:
Step 1: Ester Hydrolysis
Step 2: Amide Coupling
The carboxylic acid is activated using EDCl/HOBt and coupled with 4-aminophenylacetamide:
Purification and Characterization
Recrystallization and Chromatography
Crude product is purified via:
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.89–7.32 (m, 9H, Ar-H), 2.11 (s, 3H, CH₃).
-
HRMS : m/z calculated for C₂₀H₁₈N₄O₃ [M+H]⁺: 363.1452; found: 363.1455.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High atom economy | Long reaction times | 68–72 |
| EDCl/HOBt coupling | Mild conditions | Costly reagents | 62–65 |
| Catalytic hydrogenation | Clean reduction | Requires specialized equipment | 85 |
Chemical Reactions Analysis
N-[4-(acetylamino)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The acetylamino group can undergo substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Case Studies
Several studies have investigated the anticancer potential of N-[4-(acetylamino)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide:
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the dihydropyridazine core : Utilizing cyclization reactions.
- Introduction of functional groups : Such as acetylamino and carboxamide through acylation reactions.
Yield and Purity
Recent studies report yields ranging from 70% to 85% for synthesized derivatives, with purity confirmed via spectroscopic techniques like NMR and mass spectrometry .
Pharmacokinetics and ADMET Profile
Understanding the pharmacokinetics (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) is crucial for evaluating the therapeutic potential:
Clinical Trials
Future research should focus on clinical trials to assess the efficacy and safety profile of N-[4-(acetylamino)phenyl]-4-oxo derivatives in cancer patients.
Structural Modifications
Ongoing research into structural modifications may enhance potency and selectivity towards specific cancer types.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Structural and Functional Features
The table below summarizes key differences between the target compound and its analogs:
*Estimated based on structural analogs.
Key Differences in Pharmacological and Physicochemical Properties
Substituent Effects on Solubility and Lipophilicity: The target compound’s 4-acetamidophenyl group provides moderate polarity, balancing solubility and membrane permeability. In contrast, the 3,4-dichlorophenyl analog () exhibits higher lipophilicity, which may improve tissue penetration but reduce aqueous solubility .
Biological Activity: Compound 37 () and Compound 53 () demonstrate potent c-Met inhibition, attributed to the quinoline moiety’s ability to engage in hydrophobic interactions and the fluoro group’s electronic effects. The target compound lacks this extended aromatic system, suggesting possible differences in kinase selectivity .
Biological Activity
N-[4-(acetylamino)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 324.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For example, it may inhibit certain kinase activities, which are critical in cancer cell proliferation .
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular models .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, demonstrating efficacy in reducing inflammation markers in preclinical models .
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating apoptotic pathways:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast cancer) | 10 | Induction of apoptosis via caspase activation |
| A549 (lung cancer) | 15 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 12 | Modulation of Bcl-2 family proteins |
These results indicate a promising avenue for further development as a chemotherapeutic agent.
Neuroprotective Effects
Studies have also investigated the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative damage induced by various stressors:
| Model | Effect Observed |
|---|---|
| Oxygen-glucose deprivation | Reduced apoptosis and improved cell viability |
| Neuroinflammation model | Decreased levels of pro-inflammatory cytokines |
These findings suggest that the compound may be beneficial in neurodegenerative diseases.
Case Study 1: Cancer Treatment
In a recent preclinical model involving xenografts of human gastric carcinoma, this compound demonstrated complete tumor stasis after oral administration over a period of four weeks. This study underscores the potential for this compound in targeted cancer therapies .
Case Study 2: Neuroprotection in Stroke Models
In ischemic stroke models, administration of the compound significantly reduced infarct size and improved neurological outcomes compared to control groups. The mechanism was linked to its ability to inhibit apoptosis and promote neuronal survival through modulation of key signaling pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing N-[4-(acetylamino)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions, starting with the formation of the dihydropyridazine core followed by coupling with the 4-(acetylamino)phenyl moiety. Key steps include:
- Cyclocondensation : Use of hydrazine derivatives with α,β-unsaturated ketones to form the dihydropyridazine ring .
- Amide coupling : Employing carbodiimide-based reagents (e.g., DCC or EDC) to attach the acetylamino-phenyl group .
- Optimization : Reaction temperatures >100°C and anhydrous solvents (e.g., DMF or THF) improve yields, but prolonged heating may degrade sensitive functional groups. Monitor purity via HPLC with UV detection (λ = 254 nm) .
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K to minimize thermal motion artifacts .
- Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robust handling of disorder and hydrogen bonding networks. For twinned crystals, SHELXL’s twin refinement module is critical .
- Validation : Check R-factor convergence (target < 0.05) and validate geometry using PLATON .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Test in PBS (pH 7.4) and DMSO. Use dynamic light scattering (DLS) to detect aggregation. Poor aqueous solubility is common due to the hydrophobic phenyl and dihydropyridazine groups .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolysis of the amide bond or oxidation of the dihydropyridazine ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Substituent variation : Replace the phenyl group at position 1 with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electron density and binding affinity. For example, fluorination at the phenyl ring improves metabolic stability .
- Bioisosteric replacement : Substitute the dihydropyridazine ring with pyridazinone or quinazoline scaffolds to enhance kinase inhibition (e.g., c-Met inhibition as in related compounds) .
- Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy changes in target proteins .
Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Metabolic profiling : Use liver microsomes to identify metabolites that may deactivate the compound in vivo. LC-HRMS can detect hydroxylation or glucuronidation .
- Pharmacokinetic (PK) studies : Measure plasma half-life (t₁/₂) and bioavailability. Poor PK may explain in vivo inefficacy despite strong in vitro activity .
- Orthogonal assays : Confirm target engagement using cellular thermal shift assays (CETSA) to verify binding in live cells .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use GROMACS to simulate binding to kinases (e.g., c-Met) over 100 ns. Analyze hydrogen bonding and hydrophobic interactions .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate using leave-one-out cross-validation (LOO-CV) .
- Free energy perturbation (FEP) : Predict binding affinity changes for substituent modifications .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different studies?
- Methodological Answer :
- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and incubation times .
- Control compounds : Include staurosporine or imatinib as reference inhibitors to calibrate inter-lab variability.
- Statistical analysis : Apply ANOVA to compare datasets, and consider batch effects (e.g., cell passage number) .
Applications in Academic Research
Q. What role does this compound play in dye chemistry, and how can its photophysical properties be characterized?
- Methodological Answer :
- Azo dye applications : The compound’s azo group (-N=N-) enables use as a chromophore. Synthesize derivatives with electron-withdrawing groups to shift absorption maxima (λmax) .
- Photophysical analysis : Use UV-vis spectroscopy (range 300–700 nm) and fluorescence quenching studies. Quantum yield calculations require integrating sphere setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
